molecular formula C13H9N3O B5780007 N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine

Cat. No.: B5780007
M. Wt: 223.23 g/mol
InChI Key: XFPNSBAVJOQYPN-UHFFFAOYSA-N
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Description

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine is a complex organic compound with the molecular formula C₁₃H₉N₃O. It is characterized by a unique structure that includes a quinoxaline moiety fused with a cycloheptane ring and an imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-nitroso-N-arylanilines with alkyl cyanoacetic esters. This reaction is facilitated by the presence of a base and proceeds through a series of intermediate steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the cycloheptane ring and imine group.

    8-Hydroxyquinoline: Shares the quinoxaline moiety but differs in the presence of a hydroxyl group at the 8-position.

    N-{8H-cyclohepta[b]quinoxalin-8-ylidene}hydroxylamine: A closely related compound with similar structural features.

Uniqueness

N-hydroxy-8H-cyclohepta[b]quinoxalin-8-imine is unique due to its combination of a quinoxaline core with a cycloheptane ring and an imine group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohepta[b]quinoxalin-8-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-16-9-5-7-12-13(8-6-9)15-11-4-2-1-3-10(11)14-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPNSBAVJOQYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=NO)C=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.